molecular formula C6H6N2O5S B12664778 4-Hydroxybenzenediazonium sulfate CAS No. 41279-80-5

4-Hydroxybenzenediazonium sulfate

Cat. No.: B12664778
CAS No.: 41279-80-5
M. Wt: 218.19 g/mol
InChI Key: ZBZPTCVJEOXKHK-UHFFFAOYSA-N
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Description

4-Hydroxybenzenediazonium sulfate is an organic compound with the molecular formula C6H6N2O5S. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (R−N2+). This compound is particularly notable for its applications in the synthesis of azo dyes and its role in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzenediazonium sulfate is typically synthesized from 4-aminophenol. The process involves the diazotization of 4-aminophenol using sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at low temperatures (0-5°C). The reaction proceeds as follows :

4-aminophenol+NaNO2+H2SO44-Hydroxybenzenediazonium sulfate+NaHSO4+H2O\text{4-aminophenol} + \text{NaNO2} + \text{H2SO4} \rightarrow \text{this compound} + \text{NaHSO4} + \text{H2O} 4-aminophenol+NaNO2+H2SO4→4-Hydroxybenzenediazonium sulfate+NaHSO4+H2O

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzenediazonium sulfate undergoes several types of chemical reactions, including:

    Coupling Reactions: It reacts with activated aromatic compounds to form azo dyes.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the diazonium group is replaced by other substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxybenzenediazonium sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzenediazonium sulfate involves the formation of a reactive diazonium ion, which can participate in electrophilic aromatic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols or amines to form azo compounds. The molecular targets and pathways involved include the aromatic rings of the coupling partners, leading to the formation of stable azo linkages .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • 4-Methylbenzenediazonium sulfate
  • 4-Hydroxymethylbenzenediazonium sulfate

Comparison

4-Hydroxybenzenediazonium sulfate is unique due to the presence of the hydroxyl group at the para position, which enhances its reactivity in coupling reactions compared to other diazonium salts. This makes it particularly useful in the synthesis of azo dyes with specific properties .

Properties

CAS No.

41279-80-5

Molecular Formula

C6H6N2O5S

Molecular Weight

218.19 g/mol

IUPAC Name

hydrogen sulfate;4-hydroxybenzenediazonium

InChI

InChI=1S/C6H4N2O.H2O4S/c7-8-5-1-3-6(9)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4)

InChI Key

ZBZPTCVJEOXKHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+]#N)O.OS(=O)(=O)[O-]

Origin of Product

United States

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